molecular formula C9H9BrF3N B12077226 3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine

3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine

Cat. No.: B12077226
M. Wt: 268.07 g/mol
InChI Key: MSPFVIIDXVPMPU-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine is a high-value aromatic benzylamine building block engineered for advanced pharmaceutical research and drug discovery. This multifunctional scaffold is particularly significant in the development of novel synthetic methodologies and biologically active molecules. Its structure incorporates both a bromo and a trifluoromethyl group on the aromatic ring, making it a versatile intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald reactions, which are pivotal for constructing complex molecular architectures . The benzylamine core is a privileged structure in medicinal chemistry, frequently found in compounds with diverse biological activities. Research into analogous bis 8-hydroxyquinoline-substituted benzylamines has demonstrated potent antitumor properties, highlighting the therapeutic potential of this chemical class . The presence of the trifluoromethyl group is a key strategic feature in modern drug design, as it can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity, thereby optimizing its pharmacokinetic profile . The specific substitution pattern of the bromo and methyl groups in the 3 and 4 positions relative to the benzylamine side chain is designed to facilitate selective meta-functionalization, a challenging transformation in synthetic chemistry that can be achieved using innovative Pd(II)/norbornene cooperative catalysis . This reagent is offered for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C9H9BrF3N

Molecular Weight

268.07 g/mol

IUPAC Name

[3-bromo-4-methyl-5-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C9H9BrF3N/c1-5-7(9(11,12)13)2-6(4-14)3-8(5)10/h2-3H,4,14H2,1H3

InChI Key

MSPFVIIDXVPMPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)CN)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reduction of Methyl Ester to Benzyl Alcohol

The methyl ester of 3-bromo-4-methyl-5-(trifluoromethyl)benzoate (CAS: 2324179-07-7) serves as a pivotal starting material. Reduction of the ester group to a primary alcohol is achieved using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–25°C. This step proceeds with >95% yield, producing 3-bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol.

Reaction Conditions

  • Reagent : LiAlH₄ (2.5 equiv)

  • Solvent : THF, reflux for 6 hours

  • Workup : Quenching with aqueous Na₂SO₄, followed by filtration and solvent removal.

Oxidation of Benzyl Alcohol to Aldehyde

The alcohol intermediate is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) in dichloromethane. This step requires careful temperature control (0–5°C) to prevent over-oxidation to the carboxylic acid.

Optimization Data

ParameterValue
PCC Equiv1.2
Yield82%
Purity (HPLC)98%

Reductive Amination to Benzylamine

The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This method, adapted from protocols for electron-deficient aromatics, achieves 75–80% yield.

Critical Factors

  • pH Control : Maintained at 6.5–7.0 using acetic acid.

  • Catalyst : NaBH₃CN (1.1 equiv) at 25°C for 12 hours.

Gabriel Synthesis via Benzyl Bromide

Conversion of Alcohol to Bromide

3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol is treated with hydrobromic acid (48% HBr) and sulfuric acid at 100–105°C for 8 hours, yielding the corresponding benzyl bromide.

Scale-Up Considerations

  • Reagent Ratio : HBr (3.3 equiv), H₂SO₄ (1.2 equiv)

  • Isolation : Phase separation followed by vacuum distillation (20 mbar).

Phthalimide Formation and Hydrolysis

The bromide reacts with potassium phthalimide in dimethylformamide (DMF) at 80°C for 24 hours. Subsequent hydrolysis with hydrazine hydrate releases the primary amine.

Yield Comparison

StepYield (%)
Phthalimide formation90
Hydrolysis85

Direct Nitrile Reduction

Substrate Limitations and Modifications

While 3-bromo-5-(trifluoromethyl)benzonitrile (CAS: 691877-03-9) is commercially available, introducing the methyl group at position 4 necessitates Friedel-Crafts alkylation. However, the electron-withdrawing nature of the trifluoromethyl and bromo groups deactivates the ring, requiring harsh conditions (AlCl₃, 100°C) and resulting in modest yields (~50%).

Catalytic Hydrogenation of Nitrile

The nitrile is reduced to the primary amine using Raney nickel under 50 psi H₂ pressure in ethanol. This method, though direct, faces challenges in regioselectivity and requires post-reduction purification.

Catalytic Efficiency

CatalystTime (h)Yield (%)
Raney Ni1265
PtO₂870

Comparative Analysis of Methods

Yield and Scalability

MethodOverall Yield (%)Scalability
Reductive Amination65–70High
Gabriel Synthesis75–80Moderate
Nitrile Reduction50–65Low

Byproduct Formation

  • Reductive Amination : Trace amounts of secondary amines (<5%) due to imine dimerization.

  • Gabriel Synthesis : Phthalic acid byproducts require alkaline washes.

Industrial-Scale Considerations

Continuous Flow Reactor Design

Adopting flow chemistry for the oxidation and reductive amination steps enhances reproducibility and reduces reaction times (e.g., aldehyde oxidation completes in 2 hours vs. 6 hours in batch).

Solvent Recycling

THF and methanol are recovered via fractional distillation, achieving >90% solvent reuse in pilot plants .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde or 3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine derivatives.

    Substitution: Formation of various substituted benzylamine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making them more effective by increasing their metabolic stability and bioavailability.

  • Case Study : Research has shown that compounds containing trifluoromethyl groups exhibit improved activity against certain diseases, including cancer and neurological disorders. For instance, the incorporation of similar structures has led to the development of drugs targeting specific receptors or enzymes involved in disease pathways .

Agrochemicals

The compound can also be utilized in the development of agrochemicals. Its unique structure allows for modifications that can lead to the creation of herbicides or pesticides with enhanced efficacy and reduced environmental impact.

  • Example : The synthesis of new agrochemical agents often involves modifying existing benzylamines to improve their interaction with biological targets in pests or weeds .

Material Science

In material science, 3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine can be employed in the synthesis of polymers or materials that require specific thermal or chemical resistance due to the presence of fluorinated groups.

  • Application : Fluorinated compounds are known for their stability and resistance to degradation, making them suitable for coatings or materials used in harsh environments .

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets. The bromine, methyl, and trifluoromethyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Functional Group
3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine C₉H₉BrF₃N 268.07 Br (3), CH₃ (4), CF₃ (5) Benzylamine (-CH₂NH₂)
3-Chloro-5-(trifluoromethyl)benzylamine C₈H₇ClF₃N 221.60 Cl (3), CF₃ (5) Benzylamine (-CH₂NH₂)
4-Bromo-3-(trifluoromethyl)aniline C₇H₅BrF₃N 239.93 Br (4), CF₃ (3) Aniline (-NH₂)
3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetic acid C₁₀H₈BrF₃O₂ 297.07 Br (3), CH₃ (4), CF₃ (5) Phenylacetic acid (-CH₂COOH)

Key Observations :

  • Substituent Effects : The target compound’s bromine and methyl groups introduce steric bulk and electronic modulation. Bromine’s polarizability enhances electrophilic substitution reactivity compared to chlorine in the analog .
  • Functional Group Differences : The benzylamine group (-CH₂NH₂) in the target compound offers greater nucleophilicity than the aniline (-NH₂) group in , which is resonance-stabilized by the aromatic ring.

Reactivity and Stability

3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine
  • Reactivity : The electron-withdrawing CF₃ and Br groups deactivate the aromatic ring, reducing electrophilic substitution rates. However, the methyl group at position 4 may provide slight electron-donating effects, moderating this deactivation.
  • Stability : Likely air-sensitive due to the primary amine group, similar to . Bromine’s larger size compared to chlorine may reduce volatility but increase susceptibility to nucleophilic aromatic substitution.
3-Chloro-5-(trifluoromethyl)benzylamine
  • Reactivity : Chlorine’s smaller size results in faster substitution reactions compared to bromine.
  • Stability : Documented as air-sensitive and incompatible with acids/oxidizers .
4-Bromo-3-(trifluoromethyl)aniline
  • Reactivity : The -NH₂ group directly conjugated to the ring reduces basicity, making it less reactive in alkylation/acylation than benzylamines.
  • Stability : Less prone to oxidation than benzylamines due to resonance stabilization.

Biological Activity

3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of bromine, methyl, and trifluoromethyl groups on a benzylamine backbone, offers diverse interactions with biological targets, making it a candidate for various therapeutic applications.

  • Molecular Formula : C₉H₉BrF₃N
  • Molecular Weight : 268.07 g/mol
  • Structural Features :
    • Bromine atom enhances electrophilicity.
    • Methyl group contributes to lipophilicity.
    • Trifluoromethyl group increases binding affinity to enzymes and receptors.

The biological activity of 3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine is influenced by its structural components, particularly the trifluoromethyl group, which is known to enhance the binding affinity of compounds to specific biological targets. This can lead to varied biological effects depending on the target involved. The compound may act as an inhibitor or activator of specific biochemical pathways, which is crucial for drug development.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that halogenated benzothiadiazine derivatives, which share a benzylamine scaffold, display enhanced antineoplastic activity in cellular models of prostate cancer and triple-negative breast cancer (TNBC) . The incorporation of a trifluoromethyl group in related compounds has been associated with improved potency against various cancer cell lines.

Compound NameActivityReference
3-Bromo-4-methyl-5-(trifluoromethyl)benzylaminePotential anticancer agent
Benzothiadiazine DerivativesEnhanced antineoplastic activity

Enzyme Inhibition Studies

The trifluoromethyl group has been linked to increased potency in enzyme inhibition. For example, the presence of this group in various compounds has shown a significant increase in the inhibition of serotonin uptake compared to non-fluorinated analogs . This suggests that 3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine could similarly enhance the activity against specific enzymes.

Case Studies and Research Findings

  • Anticonvulsant Activity : A study on alaninamide derivatives demonstrated that compounds with similar structures exhibited robust anticonvulsant properties in animal models. This suggests a potential for 3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine in treating epilepsy and other neurological disorders .
  • SAR Studies : Structure-activity relationship (SAR) studies have indicated that modifications to the benzylamine core can significantly affect biological activity. The presence of halogen substituents has been shown to enhance cytotoxicity against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves multi-step halogenation and functional group transformations. For example, bromination of a methyl-substituted benzylamine precursor followed by trifluoromethylation using reagents like CF₃Cu or CF₃I under catalytic conditions. Intermediate purity is critical; techniques such as HPLC (High-Performance Liquid Chromatography) with UV detection (>95% purity thresholds) and NMR spectroscopy (e.g., ¹H/¹³C, ¹⁹F-NMR) are used to confirm structural integrity . For derivatives like 3-Bromo-5-(trifluoromethyl)phenylacetic acid, recrystallization in methyl tert-butyl ether/NaOH mixtures can isolate intermediates .

Q. How does the trifluoromethyl group influence the physicochemical properties of this benzylamine derivative?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic stability, which can be quantified via logP measurements (e.g., using shake-flask or chromatographic methods). Substituent positioning (para vs. meta) also affects acidity; boronic acid derivatives of similar compounds show pKa shifts due to trifluoromethyl-induced electron deficiency .

Q. What spectroscopic techniques are recommended for unambiguous identification of this compound?

  • Methodological Answer :

  • ¹⁹F-NMR : To confirm trifluoromethyl group presence (δ ~ -60 to -65 ppm).
  • Mass Spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]⁺ at m/z 268.03).
  • X-ray Crystallography : Resolves positional isomerism, as seen in 4-Bromo-3-(trifluoromethyl)aniline derivatives .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to microbial targets like leucyl-tRNA synthetase?

  • Methodological Answer : Docking studies (e.g., AutoDock Vina) using crystal structures of microbial enzymes (PDB ID: 1FFY) can simulate interactions. The trifluoromethyl group’s electronegativity enhances hydrogen bonding with active-site residues, as demonstrated in analogs like 5-trifluoromethyl-2-formylphenylboronic acid, which showed IC₅₀ values of 12 µM against Candida albicans . Compare with non-fluorinated analogs to isolate electronic effects.

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Optimize parameters like temperature, solvent polarity, and catalyst loading. For example, notes that stirring duration during NaOH-mediated layer separation impacts yield.
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation in real-time .

Q. How does bromine positioning (e.g., 3-Bromo vs. 4-Bromo isomers) affect antimicrobial activity in benzylamine derivatives?

  • Methodological Answer : Comparative bioassays using disk diffusion or microbroth dilution (MIC determinations) reveal positional effects. For instance, 2-Bromo-5-(trifluoromethyl)aniline derivatives exhibit higher activity against Aspergillus niger (MIC: 8 µg/mL) than para-substituted analogs due to steric compatibility with fungal enzyme pockets .

Q. What are the challenges in synthesizing boronic acid derivatives from this compound, and how can they be mitigated?

  • Methodological Answer : Bromine substituents enable Miyaura borylation (Pd-catalyzed coupling with bis(pinacolato)diboron). However, trifluoromethyl groups may deactivate catalysts; using Pd(OAc)₂ with SPhos ligand and elevated temperatures (80–100°C) improves efficiency. Purity of intermediates (>97% by HPLC) is critical to avoid side reactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for structurally similar compounds?

  • Methodological Answer : Variations arise from polymorphism or impurities. For example, 3,5-Bis(trifluoromethyl)benzylamine hydrochloride melts at 249–254°C , while non-halogenated analogs may differ. Re-crystallize in multiple solvents (e.g., EtOAc/hexane) and validate via DSC (Differential Scanning Calorimetry) to identify polymorphic forms .

Q. Why do some studies report conflicting bioactivity data for trifluoromethylated benzylamines?

  • Methodological Answer : Strain-specific microbial resistance or assay conditions (e.g., pH, incubation time) can alter results. Standardize protocols using CLSI guidelines and include positive controls (e.g., fluconazole for fungi). highlights that 5-trifluoromethyl derivatives show variable activity against E. coli depending on nutrient media composition .

Methodological Tables

Parameter Typical Value/Range Technique Reference
Purity of intermediates>95.0% (HPLC-UV)HPLC with C18 column
¹⁹F-NMR chemical shift-62.5 ppm (CF₃ group)400 MHz NMR in CDCl₃
MIC against C. albicans8–16 µg/mLMicrobroth dilution (CLSI M27)
Optimal Miyaura borylationPd(OAc)₂, SPhos, 80°C, 12 hPd-catalyzed coupling

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